molecular formula C12H24N2O2 B13934725 Tert-butyl 3-(diethylamino)azetidine-1-carboxylate

Tert-butyl 3-(diethylamino)azetidine-1-carboxylate

Cat. No.: B13934725
M. Wt: 228.33 g/mol
InChI Key: YLKVWOIFWNVDHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(diethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, enhancing the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(diethylamino)azetidine-1-carboxylate typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with a diethylamino-substituted precursor, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions. This involves reacting the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(diethylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine compounds with new functional groups.

Scientific Research Applications

Tert-butyl 3-(diethylamino)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(diethylamino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to its target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylamino)azetidine-1-carboxylate
  • Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(diethylamino)azetidine-1-carboxylate is unique due to its specific diethylamino substitution, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(diethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-13(7-2)10-8-14(9-10)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3

InChI Key

YLKVWOIFWNVDHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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